(Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime
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Overview
Description
(Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime typically involves the reaction of acetaldehyde oxime with a suitable thiadiazole derivative. One common method includes the condensation of acetaldehyde oxime with 5-(phenylamino)-1,2,4-thiadiazole under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso compounds or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The thiadiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of the oxime and thiadiazole functionalities makes it a promising scaffold for designing molecules with specific pharmacological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with the formula C3H5NH2, used in the production of pharmaceuticals and polymers.
Carbonyl Compounds: Compounds containing the carbonyl group (C=O), such as aldehydes, ketones, carboxylic acids, and esters.
3-Methoxyphenylboronic Acid: A boronic acid derivative used in organic synthesis.
Uniqueness
(Z)-Acetaldehyde O-(5-(phenylamino)-1,2,4-thiadiazol-3-yl) oxime is unique due to the presence of both the oxime and thiadiazole functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity set it apart from other similar compounds.
Properties
Molecular Formula |
C10H10N4OS |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
3-[(Z)-ethylideneamino]oxy-N-phenyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H10N4OS/c1-2-11-15-9-13-10(16-14-9)12-8-6-4-3-5-7-8/h2-7H,1H3,(H,12,13,14)/b11-2- |
InChI Key |
DMOHZRCOWQNVRV-FUQNDXKWSA-N |
Isomeric SMILES |
C/C=N\OC1=NSC(=N1)NC2=CC=CC=C2 |
Canonical SMILES |
CC=NOC1=NSC(=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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